
Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- is a complex organic compound that belongs to the class of carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.
化学反应分析
Types of Reactions
Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- might include other carboxamides with different substituents or ring structures. Examples could be:
- Cyclohexanecarboxamide derivatives with different aromatic groups.
- Carboxamides with alternative heterocyclic rings, such as thiophene or pyridine.
Uniqueness
The uniqueness of Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C19H22ClN3O3 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c20-14-6-4-7-15(12-14)22-18(25)23-19(9-2-1-3-10-19)17(24)21-13-16-8-5-11-26-16/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)(H2,22,23,25) |
InChI 键 |
FNENAQPSLULFNL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


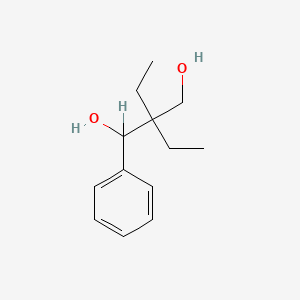
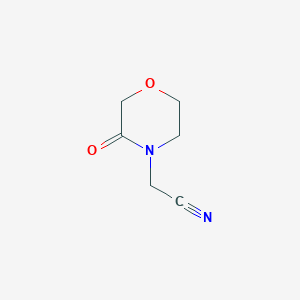
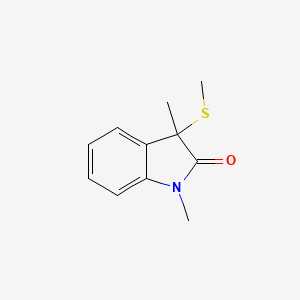

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
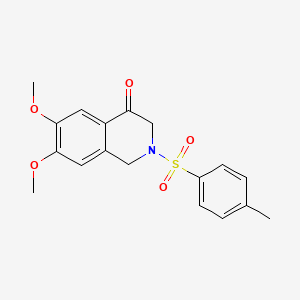

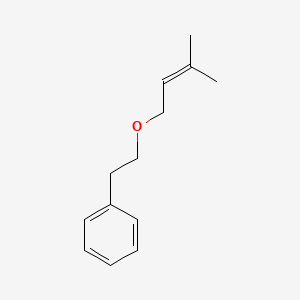
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
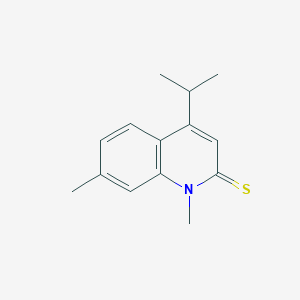
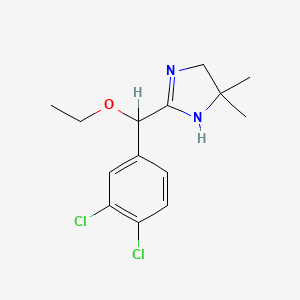

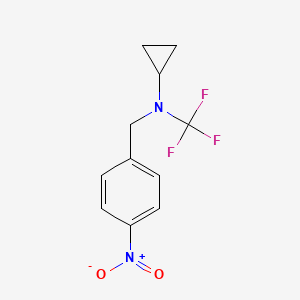
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
